molecular formula C20H15Cl2NO3S B1403135 N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide CAS No. 1218931-99-7

N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide

Cat. No.: B1403135
CAS No.: 1218931-99-7
M. Wt: 420.3 g/mol
InChI Key: OWLQNUVUUQYUPR-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide: is a sulfonamide derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a biphenyl core substituted with acetyl, dichloro, and sulfonamide groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The biphenyl core and acetyl group contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide

Comparison: N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide is unique due to the specific positioning of the acetyl and dichloro groups on the biphenyl core, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(2,4-dichlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO3S/c1-13(24)15-3-2-4-17(11-15)23-27(25,26)18-8-5-14(6-9-18)19-10-7-16(21)12-20(19)22/h2-12,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLQNUVUUQYUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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